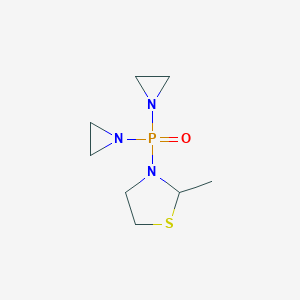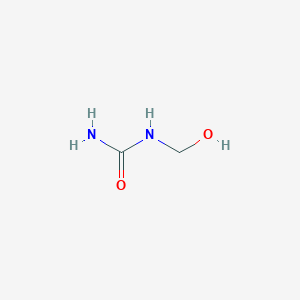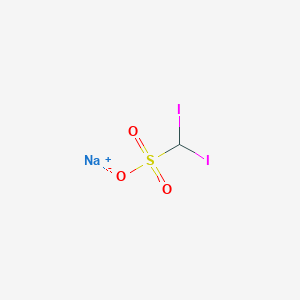
N-Isopropyl-N'-phenyl-p-phenylenediamine
作用机制
SANTOFLEX® IP 主要通过其抗氧化和抗臭氧性能发挥作用。它清除自由基和活性氧,从而防止橡胶化合物发生氧化损伤。 该化合物还与臭氧反应,形成稳定的氧化产物,保护底层材料免受降解 . 分子靶标包括活性氧和臭氧,其途径涉及自由基清除和氧化还原反应 .
类似化合物:
N-(1,3-二甲基丁基)-N'-苯基-对苯二胺 (SANTOFLEX 6PPD): 由于其特定的分子结构和更高的橡胶溶解度,它比 SANTOFLEX® IP 提供更好的长期抗疲劳性和抗臭氧保护.
N-1,4-二甲基戊基-N'-苯基-对苯二胺 (SANTOFLEX 7PPD): 与 SANTOFLEX 6PPD 的活性相似,常用于混合物中.
独特性: SANTOFLEX® IP 的抗氧化剂和抗臭氧剂性能均衡,使其在需要短期和长期保护以防止氧化和臭氧引起的降解的应用中非常有效 . 与喹啉或二苯胺类抗氧化剂相比,其活性更高,使其与其他化合物区别开来 .
生化分析
Biochemical Properties
N-Isopropyl-N’-phenyl-p-phenylenediamine acts as an antioxidant, opposing oxidation or inhibiting reactions brought about by dioxygen or peroxides . It also has a role as a Bronsted base, capable of accepting a hydron from a donor .
Cellular Effects
N-Isopropyl-N’-phenyl-p-phenylenediamine is known to be a potent contact allergen . Exposure to this compound can result in dermatitis on the surface of the hands . In concentrations of 1% to 2%, it is used as a stabilizer in rubber, and exposure is possible as a result of contact with finished products .
Molecular Mechanism
The molecular mechanism of N-Isopropyl-N’-phenyl-p-phenylenediamine involves its ability to react with ozone faster than ozone will react with rubber . This reaction converts it to the corresponding aminoxyl radical, with the ozone being converted to a hydroperoxyl radical .
Temporal Effects in Laboratory Settings
N-Isopropyl-N’-phenyl-p-phenylenediamine is hydrolytically unstable with a half-life of 3.9 hours . Over time, it undergoes a process called blooming, where it migrates to the surface of the rubber .
Dosage Effects in Animal Models
In rabbits given intravenous injections of 45 mg/kg body weight, the elimination of N-Isopropyl-N’-phenyl-p-phenylenediamine from the plasma took place rapidly . At the maternally toxic dose of 125 mg/kg body weight and day, it produced skeletal changes such as delayed ossification or semi-bipartite vertebral centra in the foetuses .
Metabolic Pathways
The metabolic pathways of N-Isopropyl-N’-phenyl-p-phenylenediamine involve its conversion to the corresponding aminoxyl radical . The main hydrolysis product is 4-Hydroxydiphenylamine .
Transport and Distribution
N-Isopropyl-N’-phenyl-p-phenylenediamine has an adsorption coefficient of LogKoc = 2.39 - 3.64 . It is transported and distributed within cells and tissues, but it is hydrolytically unstable .
准备方法
合成路线和反应条件: SANTOFLEX® IP 的合成涉及在催化剂存在下,将苯胺与丙酮反应生成 N-异丙基苯胺。 然后,在还原条件下将该中间体与对硝基氯苯反应,得到 N-异丙基-N'-苯基-对苯二胺 .
工业生产方法: 在工业环境中,SANTOFLEX® IP 的生产通常涉及大规模间歇式或连续式工艺。 反应条件受到严格控制以优化收率和纯度,温度保持在 50-100°C 之间,压力范围从大气压到略微升高 .
反应类型:
氧化: SANTOFLEX® IP 会发生氧化反应,尤其是在暴露于臭氧或其他氧化剂时。
常见试剂和条件:
取代: 通常使用甲醇钠或叔丁醇钾等强亲核试剂.
主要形成的产品:
科学研究应用
SANTOFLEX® IP 在科学研究和工业中具有广泛的应用:
相似化合物的比较
N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine (SANTOFLEX 6PPD): Provides better long-term fatigue resistance and ozone protection than SANTOFLEX® IP due to its specific molecular structure and higher rubber solubility.
N-1,4-Dimethylpentyl-N’-phenyl-p-phenylenediamine (SANTOFLEX 7PPD): Similar in activity to SANTOFLEX 6PPD, often used in blends.
Uniqueness: SANTOFLEX® IP is unique in its balance of antioxidant and antiozonant properties, making it highly effective in applications requiring both short-term and long-term protection against oxidative and ozone-induced degradation . Its higher activity compared to quinoline or diphenylamine-based antioxidants further distinguishes it from other compounds .
属性
IUPAC Name |
1-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBMGJOQLXMSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025485 | |
| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-isopropyl-n'-phenyl-p-phenylenediamine appears as dark gray to black flakes or brown-black small chip-like solid with an aromatic odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Dark grey to black solid; [Hawley] Brown, grey, or dark purple to black solid; [CHEMINFO], DARK GREY-TO-BLACK FLAKES. | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5716 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
322 °F at 1 mmHg (NTP, 1992) | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
303 °F (NTP, 1992) | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in benzene and gasoline; insoluble in water., Insoluble water; soluble in aromatic solvents, Solubility in water: none | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.04 (NTP, 1992) - Denser than water; will sink, 1.04 @ 25 °C, 1.04 g/cm³ | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00343 mmHg at 194 °F (NTP, 1992), 0.0000711 [mmHg] | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5716 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Dark gray to black flakes | |
CAS No. |
101-72-4 | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antioxidant 4010NA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Isopropylamino)diphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Isopropylamino)diphenylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyzone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropyl-N'-phenyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOPROPYL-N'-PHENYL-1,4-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M7PSL4100 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
162 to 169 °F (NTP, 1992), 75 °C, 72-76 °C | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IPPD enhance the aging resistance of rubber?
A1: IPPD acts as a radical scavenger, effectively interrupting the chain reactions responsible for rubber degradation caused by oxygen and ozone. [, , ] Studies demonstrate that IPPD loaded within halloysite nanotubes, serving as fillers, allows for a sustained release of the antioxidant, providing long-term protection against aging in styrene-butadiene rubber. [, ]
Q2: Does the presence of waxes in rubber formulations affect IPPD's efficacy?
A2: Yes, the presence of waxes in rubber vulcanizates can create a barrier effect, influencing the migration rate of IPPD. [, ] Studies have shown that IPPD migrates slower in vulcanizates containing waxes, particularly those with a high molecular weight distribution. [, ] This barrier effect can impact the long-term performance of IPPD as an antioxidant.
Q3: How does the concentration of IPPD affect its performance in rubber compounds?
A3: The concentration of IPPD plays a crucial role in its effectiveness. In epoxidized natural rubber (ENR 25)-based pressure-sensitive adhesives, adhesion properties improve with IPPD concentration up to a certain point (2 phr), beyond which they decline. [] This suggests an optimal concentration exists for maximizing the benefits of IPPD.
Q4: Are there alternative antioxidants for rubber that offer comparable performance to IPPD?
A4: Researchers are exploring alternative antioxidants to address concerns related to IPPD. One promising option is using a copper complex derived from rice straw black liquor (Cu-LSF). [, ] Studies suggest this green alternative exhibits comparable or even superior antioxidant, hardening, and fluid resistance properties in both EPDM and NBR rubber composites compared to IPPD and other commercial antioxidants. [, ]
Q5: Does IPPD pose any health risks?
A5: IPPD is a known skin sensitizer and can cause allergic contact dermatitis. [, , , , ] Exposure can occur during rubber manufacturing or through contact with products containing IPPD. [, , , , ]
Q6: What are the implications of IPPD's ability to oxidize hemoglobin?
A6: Research indicates that IPPD can rapidly oxidize hemoglobin, leading to the formation of Heinz bodies in red blood cells. [] This raises concerns, particularly for individuals with glucose-6-phosphate dehydrogenase deficiency, as it could potentially induce hemolysis. [] Further research is needed to understand the long-term health implications of IPPD exposure.
Q7: How does the structure of IPPD contribute to its antioxidant activity?
A7: The presence of amine groups in IPPD plays a vital role in its antioxidant mechanism. These amine groups can readily donate hydrogen atoms to free radicals, effectively neutralizing them and halting the oxidation process in rubber. [, , ]
Q8: Have any structural modifications of IPPD been investigated for improved properties?
A8: Researchers are actively exploring modifications to the IPPD structure to enhance its properties. One study focused on synthesizing selenium-containing para-phenylenediamines, aiming to improve their ozone resistance compared to standard IPPD. [] These modified compounds, containing selenium in their side chains, demonstrated a higher reactivity with ozone, suggesting potential for enhanced antidegradant properties. []
Q9: What analytical methods are used to study the migration and degradation of IPPD in rubber?
A9: Several techniques are employed to analyze IPPD's behavior in rubber. Gas chromatography (GC), coupled with mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) are commonly used to identify and quantify IPPD in rubber extracts. [] These methods help researchers understand the migration patterns and degradation products of IPPD over time, providing insights into its long-term effectiveness and potential environmental impact.
Q10: What is the environmental fate of IPPD, and what are the potential ecological risks?
A10: The environmental fate and ecotoxicological effects of IPPD, especially its breakdown products, require further investigation. Research suggests that IPPD can leach from tire dust, potentially contaminating soil and water sources. [] Understanding the long-term impact of IPPD and its degradation products on ecosystems and assessing potential risks to aquatic life and other organisms are crucial areas for future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,5,7,11-Tetrathiaspiro[5.5]undecane](/img/structure/B89853.png)







![2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate](/img/structure/B89871.png)



![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)
